DL-2-Hydroxy-4-(methylthio)butanoic Acid-13C4
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Overview
Description
DL-2-Hydroxy-4-(methylthio)butanoic Acid-13C4 is a synthetic compound that serves as a source of dietary methionine, an essential amino acid. This compound is widely used in animal nutrition, particularly in poultry and swine feed, to ensure adequate methionine intake. Methionine is crucial for protein synthesis, growth, and overall health in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-2-Hydroxy-4-(methylthio)butanoic Acid-13C4 is synthesized through a multi-step chemical process. The primary synthetic route involves the conjugate addition of methanethiol to acrolein, followed by the formation and hydrolysis of a cyanohydrin . The reaction conditions typically include the use of organic amine salts and hydrocyanic acid, with sulfuric acid employed for the hydrolysis step .
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a large scale using similar synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets the stringent quality standards required for animal feed applications .
Chemical Reactions Analysis
Types of Reactions
DL-2-Hydroxy-4-(methylthio)butanoic Acid-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to biologically active forms and its utilization in different applications .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be employed to reduce the keto acid back to the hydroxy acid.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the hydroxy group in the compound.
Major Products Formed
The major products formed from these reactions include 2-keto-4-(methylthio)butanoic acid and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
DL-2-Hydroxy-4-(methylthio)butanoic Acid-13C4 has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of methionine and other sulfur-containing compounds.
Biology: The compound is studied for its role in methionine metabolism and its effects on cellular processes.
Industry: It is widely used in animal feed to enhance growth and health in poultry and swine.
Mechanism of Action
DL-2-Hydroxy-4-(methylthio)butanoic Acid-13C4 exerts its effects primarily through its conversion to methionine in the body. This conversion involves two key enzymatic steps: oxidation to 2-keto-4-(methylthio)butanoic acid and subsequent transamination to methionine . The compound is transported across the intestinal epithelium by the monocarboxylate transporter 1, which facilitates its absorption and utilization .
Comparison with Similar Compounds
Similar Compounds
DL-Methionine: A direct source of methionine, commonly used in animal feed.
L-Methionine: The biologically active form of methionine, essential for protein synthesis.
2-Hydroxy-4-(methylthio)butanoic Acid: A similar compound with a hydroxy group instead of an amino group, used as a methionine precursor.
Uniqueness
DL-2-Hydroxy-4-(methylthio)butanoic Acid-13C4 is unique due to its stable isotope labeling with carbon-13, which makes it valuable for metabolic studies and tracing experiments. This labeling allows researchers to track the compound’s metabolic pathways and better understand its role in biological systems .
Properties
CAS No. |
1215556-82-3 |
---|---|
Molecular Formula |
C5H10O3S |
Molecular Weight |
154.161 |
IUPAC Name |
2-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/i2+1,3+1,4+1,5+1 |
InChI Key |
ONFOSYPQQXJWGS-LBHFFFFPSA-N |
SMILES |
CSCCC(C(=O)O)O |
Synonyms |
α-Hydroxy-γ-(methylmercapto)butyric Acid-13C4; γ-(Methylthio)-α-hydroxybutyric Acid-13C4; 2-Hydroxy-4-(methylmercapto)butyric Acid-13C4; Desmenidol-13C4; HMTBA-13C4; |
Origin of Product |
United States |
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